8-Methyl-3-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]-1,3-diazaspiro[4.5]decane-2,4-dione - 875421-96-8

8-Methyl-3-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]-1,3-diazaspiro[4.5]decane-2,4-dione

Catalog Number: EVT-2937929
CAS Number: 875421-96-8
Molecular Formula: C17H27N3O3
Molecular Weight: 321.421
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

2-Ethyl-8-methyl-2,8-diazaspiro[4.5]decane-1,3-dione (RS86)

Compound Description: 2-Ethyl-8-methyl-2,8-diazaspiro[4.5]decane-1,3-dione (RS86) is a putative M1 agonist. Research suggests it exhibits antiamnesic effects in scopolamine-treated mice, alongside inducing hypothermia and salivation. Notably, the antiamnesic dose of RS86 is significantly lower than doses inducing the latter effects. []

Relevance: RS86 shares the core 8-azaspiro[4.5]decane skeleton with the target compound, 8-Methyl-3-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]-1,3-diazaspiro[4.5]decane-2,4-dione. The primary structural difference lies in the substituent at the 3-position of the diazaspiro[4.5]decane ring system. While RS86 has an ethyl group, the target compound possesses a more complex [2-(4-methylpiperidin-1-yl)-2-oxoethyl] substituent. This structural similarity suggests potential for shared pharmacological activities, particularly concerning muscarinic agonist properties. []

3-Ethyl-8-methyl-1-oxa-3,8-diazaspiro[4.5]decane-2,4-dione (5a)

Compound Description: This compound belongs to a series of spirooxazolidine-2,4-dione derivatives, designed as 4-oxa analogs of the muscarinic agonist RS86. 3-Ethyl-8-methyl-1-oxa-3,8-diazaspiro[4.5]decane-2,4-dione (5a) displays affinity for cortical M1 receptors and effectively reverses scopolamine-induced memory impairment in mice. Notably, it also exhibits M1-receptor stimulating activity in pithed rats. A significant advantage of 5a over RS86 is its wider therapeutic window: the antiamnesic dose is significantly lower than doses causing hypothermia and salivation. []

Relevance: 3-Ethyl-8-methyl-1-oxa-3,8-diazaspiro[4.5]decane-2,4-dione (5a) shares the core 8-azaspiro[4.5]decane structure with the target compound, 8-Methyl-3-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]-1,3-diazaspiro[4.5]decane-2,4-dione. The key structural distinction lies in the replacement of the carbonyl group at the 1-position in the target compound with an oxygen atom in 5a, forming an oxazolidine ring. Despite this difference, the shared structural features and demonstrated muscarinic agonist activity of 5a make it a relevant compound for comparison, particularly in the context of potential therapeutic applications targeting M1 receptors. []

2-{3-[4-(2-Fluorophenyl)-piperazin-1-yl]-propyl}-2-aza-spiro[4.4]nonane-1,3-dione (7)

Compound Description: This compound is part of a series of N-[(4-arylpiperazin-1-yl)-propyl]-2-aza-spiro[4.4]nonane- and [4.5]decane-1,3-dione derivatives investigated for anticonvulsant properties and affinity for serotonin 5-HT1A and 5-HT2A receptors. While lacking antiseizure activity in the maximal electroshock (MES) model, compound 7 demonstrated activity in the subcutaneous pentylenetetrazole (scPTZ) test and was classified as an Anticonvulsant Screening Program (ASP) 1 class compound. []

Relevance: Although 2-{3-[4-(2-Fluorophenyl)-piperazin-1-yl]-propyl}-2-aza-spiro[4.4]nonane-1,3-dione (7) differs in the size of the spirocyclic system (spiro[4.4]nonane vs. spiro[4.5]decane in the target compound), both compounds share a similar structure with a long-chain arylpiperazine substituent at the nitrogen atom of the spirocyclic system. This shared structural motif, characteristic of long-chain arylpiperazines, suggests potential for overlapping pharmacological profiles, particularly regarding anticonvulsant activity and interaction with serotonin receptors. The presence of the [2-(4-methylpiperidin-1-yl)-2-oxoethyl] substituent in the target compound instead of the propyl linker in compound 7 further highlights the structural similarities and potential for shared pharmacological activities. []

2-{3-[4-(2-Fluorophenyl)-piperazin-1-yl]-propyl}-7-methyl-2-aza-spiro[4.5]-decane-1,3-dione (22)

Compound Description: Analogous to compound 7, this compound is a N-[(4-arylpiperazin-1-yl)-propyl]-2-aza-spiro[4.5]decane-1,3-dione derivative. It exhibited anticonvulsant activity specifically in the scPTZ test and was categorized as an ASP 1 class compound, indicating a potential anticonvulsant profile. []

Relevance: Compound 22 is structurally very similar to the target compound, 8-Methyl-3-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]-1,3-diazaspiro[4.5]decane-2,4-dione. Both share the core 2-azaspiro[4.5]decane-1,3-dione structure, and notably, both feature a methyl substituent at the 7-position of this core. The key structural difference lies in the substituent at the nitrogen atom. Compound 22 has a [3-[4-(2-fluorophenyl)piperazin-1-yl]propyl] group, whereas the target compound possesses a [2-(4-methylpiperidin-1-yl)-2-oxoethyl] group. This structural similarity, combined with the observed anticonvulsant activity of compound 22, makes it a highly relevant compound for comparison. []

2-{3-[4-(3-Chlorophenyl)-piperazin-1-yl]-propyl}-7-methyl-2-aza-spiro[4.5]-decane-1,3-dione (23)

Compound Description: This compound, another N-[(4-arylpiperazin-1-yl)-propyl]-2-aza-spiro[4.5]decane-1,3-dione derivative, exhibited anticonvulsant activity specifically in the scPTZ test and was classified as an ASP 1 class compound. This suggests a potential for anticonvulsant activity. []

Relevance: Compound 23 shares significant structural similarities with the target compound, 8-Methyl-3-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]-1,3-diazaspiro[4.5]decane-2,4-dione. Both compounds possess the same core structure, 2-azaspiro[4.5]decane-1,3-dione, with a methyl group at the 7-position. The major difference lies in the substituent on the nitrogen atom: compound 23 has a [3-[4-(3-chlorophenyl)piperazin-1-yl]propyl] group, whereas the target compound has a [2-(4-methylpiperidin-1-yl)-2-oxoethyl] group. This close structural resemblance, coupled with the anticonvulsant activity observed for compound 23, makes it a highly relevant compound for comparison. []

8-[5-(2,4-Dimethoxy-5-(4-trifluoromethyl phenylsulphonamido)phenyl-5-oxopentyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione (RS102221)

Compound Description: RS102221 is identified as a potent and selective 5-HT2C receptor antagonist. It was used in a study characterizing serotonin receptors in pregnant human myometrium and did not affect the response of the myometrium to α-methyl-5-HT. []

Relevance: While not structurally identical, RS102221 shares a key structural feature with the target compound, 8-Methyl-3-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]-1,3-diazaspiro[4.5]decane-2,4-dione – the presence of the 1,3,8-triazaspiro[4.5]decane-2,4-dione moiety. This shared element suggests that the two compounds might exhibit overlapping pharmacological profiles, particularly concerning their interactions with serotonin receptors, albeit likely with different affinities and selectivities. []

8-[2-[4-(2-methoxyphenyl)-1-piperazinyl]ethyl]-8-azaspiro[4.5]decane-7,9-dione (BMY 7378)

Compound Description: BMY 7378 is identified as a selective α1D-adrenoceptor antagonist in several studies. [, , ]

Relevance: BMY 7378 shares a structural resemblance to the target compound, 8-Methyl-3-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]-1,3-diazaspiro[4.5]decane-2,4-dione, specifically in the 8-azaspiro[4.5]decane ring system. Despite differences in the substituents and the position of the carbonyl groups on the spirocycle, the shared core structure suggests a potential for some overlap in their pharmacological profiles, especially regarding potential interactions with adrenergic receptors. [, , ]

Properties

CAS Number

875421-96-8

Product Name

8-Methyl-3-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]-1,3-diazaspiro[4.5]decane-2,4-dione

IUPAC Name

8-methyl-3-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]-1,3-diazaspiro[4.5]decane-2,4-dione

Molecular Formula

C17H27N3O3

Molecular Weight

321.421

InChI

InChI=1S/C17H27N3O3/c1-12-3-7-17(8-4-12)15(22)20(16(23)18-17)11-14(21)19-9-5-13(2)6-10-19/h12-13H,3-11H2,1-2H3,(H,18,23)

InChI Key

IHXVXXPXHNROSC-UHFFFAOYSA-N

SMILES

CC1CCC2(CC1)C(=O)N(C(=O)N2)CC(=O)N3CCC(CC3)C

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.